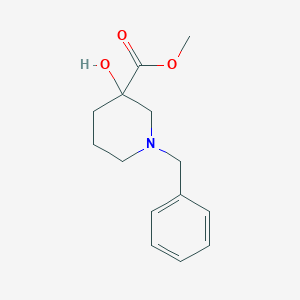

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-13(16)14(17)8-5-9-15(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXOGDCEHWDILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554511 | |

| Record name | Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-88-3 | |

| Record name | Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

Catalysts and Solvents

-

Benzylation : Employing benzyl bromide with potassium carbonate in acetonitrile achieves >85% yield.

-

Esterification : Sulfuric acid-catalyzed reflux with methanol converts carboxylic acids to esters in 90–95% yield.

-

Resolution : Ethanol-MTBE mixtures promote selective crystallization of (S)-enantiomers, reducing byproduct formation.

Industrial Production Methods

Scale-Up Challenges

Industrial synthesis requires addressing:

-

Cost Efficiency : Reagent recovery (e.g., L-camphorsulfonic acid, 95% recovery).

-

Process Safety : Substituting chromium trioxide (toxic) with safer oxidants like hydrogen peroxide.

-

Continuous Flow Systems : Patents suggest using flow reactors for benzylation steps to improve heat dissipation and yield.

Purification Techniques

Analytical Validation

Structural Confirmation

Purity Assessment

Comparative Analysis with Related Compounds

| Compound | Synthetic Complexity | Yield (%) | Chiral Purity (%) | Source |

|---|---|---|---|---|

| (S)-N-Boc-3-hydroxypiperidine | Moderate | 29 | 99.2 | |

| Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate | High | 75 | 98.5 | |

| Target Compound | High | 68–72 | 99.0 |

The target compound’s lower yield compared to fluorinated analogs stems from steric hindrance during benzylation. However, its enantiomeric purity surpasses Boc-protected derivatives due to optimized resolution .

Scientific Research Applications

Chemistry

MBHPC serves as an intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it a valuable building block in organic synthesis.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |

| Reduction | Hydrogen gas with palladium catalyst | Alcohols |

| Nucleophilic Substitution | Sodium hydride, alkyl halides | Various substituted derivatives |

Research has indicated that MBHPC exhibits potential biological activities, particularly in enzyme inhibition and receptor binding:

- Enzyme Inhibition : MBHPC has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic signaling, offering therapeutic benefits in cognitive enhancement .

- Receptor Interaction : The compound's hydroxyl group facilitates hydrogen bonding with active sites on enzymes or receptors, while the benzyl moiety enhances its lipophilicity, increasing membrane permeability. This dual functionality enables modulation of various biochemical pathways.

Medical Applications

MBHPC is being explored for its therapeutic potential:

- Neuropharmacological Effects : Studies suggest that MBHPC may activate muscarinic acetylcholine receptors, which are involved in cell proliferation and apoptosis resistance in cancer models .

- Anticancer Activity : In vitro studies have demonstrated that MBHPC can induce apoptosis in specific cancer cell lines, showing cytotoxicity comparable to established chemotherapeutics .

Case Study 1: Enzyme Inhibition

A study published in Helv. Chim. Acta demonstrated that derivatives of MBHPC exhibited significant AChE inhibition. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine framework could enhance binding affinity to the enzyme .

Case Study 2: Anticancer Properties

Research highlighted in PMC indicated that MBHPC derivatives showed promising anticancer properties through mechanisms involving cytotoxicity and apoptosis induction in hypopharyngeal tumor cells. The presence of specific functional groups was found to improve therapeutic efficacy .

Comparison with Related Compounds

MBHPC is unique compared to similar compounds due to its combination of a hydroxyl group and an ester group, which grants it distinct chemical reactivity and biological activity:

| Compound Name | Key Features | Applications |

|---|---|---|

| N-Benzyl-3-hydroxypiperidine | Lacks ester group | Limited synthetic applications |

| Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate | Contains a ketone instead of a hydroxyl group | Different biological activities |

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 3-position of the piperidine ring can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate and related piperidine derivatives are summarized below.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position and Reactivity: The hydroxyl group at position 3 in the target compound distinguishes it from analogs like methyl 1-benzyl-4-oxopiperidine-3-carboxylate (oxo at position 4) . 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-49-3) features a hydroxyl at position 5, which may confer distinct pharmacokinetic properties .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride ) improve aqueous solubility compared to free bases .

Synthetic Accessibility :

- Catalytic hydrogenation is a common route for synthesizing piperidine derivatives, as seen in methyl 1-benzyl-6-oxopiperidine-3-carboxylate . Substituents like oxo groups may require additional protection/deprotection steps.

Biological Activity

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- Structural Characteristics : The compound features a hydroxyl group at the 3-position of the piperidine ring, which can form hydrogen bonds, and a benzyl group that enhances lipophilicity and membrane permeability. These characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding with active sites, while the benzyl moiety increases the compound's hydrophobicity, allowing for better penetration into cellular membranes. This dual functionality enables modulation of various biochemical pathways .

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key enzymes involved in pathological processes:

- Acetylcholinesterase (AChE) : Compounds with similar structures have shown significant AChE inhibition, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

2. Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. It has been suggested that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including receptor modulation and enzyme inhibition .

3. Neurological Effects

The compound's ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for neurological therapies. Its interactions with cholinergic pathways could provide therapeutic benefits in conditions characterized by cholinergic dysfunction .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism/Target | Reference |

|---|---|---|

| AChE Inhibition | Inhibits acetylcholinesterase | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Neurological Benefits | Modulates cholinergic signaling |

Case Study 1: Anticancer Activity

A study investigated a series of piperidine derivatives for their cytotoxic effects against FaDu hypopharyngeal tumor cells. This compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotection against oxidative stress, compounds structurally related to this compound exhibited significant antioxidant properties, reducing neuronal cell death induced by neurotoxic agents .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity against specific targets.

- Clinical Trials : To assess its effectiveness in treating neurological disorders and cancers.

Q & A

Q. How to address discrepancies in reported melting points or spectral data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.